8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
8-Chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted at positions 1, 3, and 6. The 4-methylphenyl group at position 1 and 4-ethylphenyl group at position 3 contribute to its lipophilic character, while the chlorine atom at position 8 modulates electronic properties. This compound is part of a broader class of pyrazoloquinolines investigated for pharmaceutical applications, particularly anti-inflammatory activity .
Properties
IUPAC Name |
8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3/c1-3-17-6-8-18(9-7-17)24-22-15-27-23-13-10-19(26)14-21(23)25(22)29(28-24)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFSDWULUYPPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of pyrazoloquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is , with a molecular weight of approximately 411.94 g/mol. The structure features a chlorinated pyrazoloquinoline core, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloro and ethyl groups enhances its binding affinity and specificity towards these targets.
Anticancer Activity
Research has indicated that compounds within the pyrazoloquinoline class exhibit potential anticancer properties. For example, studies have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are crucial in cancer progression.
Antimicrobial Properties
In addition to anticancer effects, pyrazoloquinolines have demonstrated antimicrobial activity against various pathogens. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Study 1: Anticancer Efficacy
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazoloquinolines against Staphylococcus aureus. The study found that the compound exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. This suggests potential as an alternative therapeutic agent for resistant bacterial strains .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazoloquinoline Derivatives
Structural Analogues and Substituent Effects
Pyrazoloquinolines exhibit diverse biological activities depending on substitution patterns. Below is a comparison of key analogues:
Key Observations:
- Lipophilicity: The target compound’s 4-ethylphenyl and 4-methylphenyl groups increase logP compared to polar derivatives like 2i (hydroxyl and amino groups) .
- Electronic Effects: Chlorine at position 8 provides moderate electron-withdrawing effects, whereas trifluoromethyl (C350-0277) and ethoxy () groups induce stronger electronic perturbations .
- Bioactivity: Amino/hydroxyl-substituted derivatives (e.g., 2i) show potent anti-inflammatory activity (IC₅₀ < 1 µM), while halogenated analogues (e.g., C350-0327) may prioritize metabolic stability over potency .
Pharmacological Profile
- Anti-Inflammatory Potential: Chlorine and aryl groups may weakly inhibit NO production, though less effectively than amino/hydroxyl derivatives like 2i .
- Thermal/Optical Properties: Compared to fluorine-substituted analogues (), chlorine’s larger atomic radius may reduce melting points and alter UV absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
